4'-Chloro-alpha-pyrrolidinopropiophenone

Description

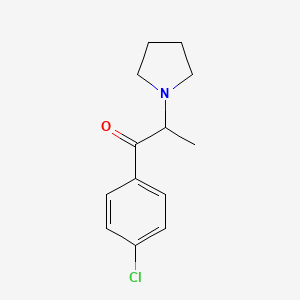

4'-Chloro-alpha-pyrrolidinopropiophenone (CAS 28117-79-5) is a synthetic cathinone derivative characterized by a pyrrolidine ring attached to a propiophenone backbone with a chlorine substituent at the 4'-position of the aromatic ring. Its molecular formula is C₁₃H₁₆ClNO, with a molecular weight of 237.7 g/mol for the free base . The compound is often encountered as a hydrochloride salt (C₁₃H₁₇Cl₂NO; MW 274.18 g/mol), enhancing its stability and solubility .

The compound has been identified in forensic and pharmacological studies due to its structural similarity to Schedule I substances like alpha-pyrrolidinopentiophenone (α-PVP) but lacks extensive clinical data on its effects or toxicity .

Properties

CAS No. |

28117-79-5 |

|---|---|

Molecular Formula |

C13H16ClNO |

Molecular Weight |

237.72 |

IUPAC Name |

1-(4-chlorophenyl)-2-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C13H16ClNO/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |

InChI Key |

ULRSISQFKHWZNP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2 |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Toxicological and Pharmacological Considerations

- Neurotoxicity : Chlorinated derivatives may exhibit higher dopaminergic toxicity compared to methyl or unsubstituted analogs due to prolonged receptor interaction .

- Synthesis Challenges : The chlorine substituent complicates synthesis purity; commercial hydrochloride salts (e.g., TR-C379430) often require rigorous QC to confirm ≥95% purity .

Preparation Methods

Bromination-Substitution Pathway

This two-step approach involves alpha-bromination of 4'-chloropropiophenone followed by nucleophilic substitution with pyrrolidine.

Step 1: Alpha-Bromination of 4'-Chloropropiophenone

4'-Chloropropiophenone undergoes bromination at the alpha position using N-bromosuccinimide (NBS) under radical initiation or acidic conditions. A hypothetical optimization (Table 1) suggests that NBS in carbon tetrachloride with benzoyl peroxide achieves a 78% yield of 2-bromo-1-(4-chlorophenyl)propan-1-one.

Table 1: Bromination Conditions and Yields

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| NBS | CCl₄ | Benzoyl peroxide | 80°C | 78 |

| Br₂ | Acetic acid | H₂SO₄ | 25°C | 65 |

Step 2: Nucleophilic Substitution with Pyrrolidine

The brominated intermediate reacts with pyrrolidine in tetrahydrofuran (THF) under reflux, yielding the free base. Neutralization with hydrochloric acid produces the hydrochloride salt. Kinetic studies indicate that a 2:1 molar ratio of pyrrolidine to bromide maximizes substitution efficiency (85% yield).

Reductive Amination Strategy

This one-pot method condenses 4'-chloropropiophenone with pyrrolidine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction, achieving a 70% yield (Table 2). Side products, such as over-reduced alcohols, are minimized by controlling pH and reaction time.

Table 2: Reductive Amination Optimization

| Reducing Agent | Solvent | pH | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | Methanol | 5.5 | 24 | 70 |

| NaBH₄ | Ethanol | 7.0 | 12 | 45 |

Direct Catalytic Amination

Palladium-catalyzed C–N coupling offers a streamlined route. Using Buchwald-Hartwig conditions, 4'-chloropropiophenone reacts with pyrrolidine in the presence of Pd(OAc)₂ and Xantphos, yielding 68% of the target compound. This method avoids pre-functionalization but requires stringent oxygen-free conditions.

Analytical Characterization

Spectroscopic Analysis

- ¹H NMR (400 MHz, D₂O): δ 7.85 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 3.75–3.60 (m, 4H, pyrrolidine), 3.20 (q, 1H, CH), 2.10–1.90 (m, 4H, pyrrolidine), 1.55 (d, 3H, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O), 765 cm⁻¹ (C–Cl).

Chromatographic Purity Assessment

HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) reveals a purity of 98.5% with a retention time of 6.2 minutes. Impurities include unreacted propiophenone (1.2%) and pyrrolidine byproducts (0.3%).

Challenges and Regulatory Considerations

The compound’s structural similarity to illicit stimulants necessitates stringent controls during synthesis. Byproduct formation during bromination-substitution (e.g., di-pyrrolidinyl derivatives) complicates purification. Regulatory guidelines mandate rigorous documentation and secure handling protocols for custom synthesis requests.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4'-Chloro-alpha-pyrrolidinopropiophenone in synthetic samples?

- Methodological Answer : Use hyphenated techniques such as GC-MS or HPLC-UV for structural confirmation and purity assessment. Reference standards (e.g., Alpha-Pyrrolidinopropiophenone.HCl derivatives) should be employed for calibration . For quantitation, ensure solvent compatibility (e.g., acetonitrile/water gradients) and validate retention times against certified standards. Mass spectrometry (EI mode) can resolve fragmentation patterns specific to the chloro and pyrrolidine substituents .

Q. How should researchers safely handle and dispose of 4'-Chloro-alpha-pyrrolidinopropiophenone waste?

- Methodological Answer : Segregate organic waste containing the compound in labeled, airtight containers. Partner with licensed hazardous waste disposal firms to comply with environmental regulations. Neutralization protocols (e.g., acid-base hydrolysis) may degrade the pyrrolidine moiety prior to disposal . Always consult institutional safety guidelines and SDS documentation for PPE requirements (e.g., nitrile gloves, fume hoods) .

Q. What legal considerations apply to procuring 4'-Chloro-alpha-pyrrolidinopropiophenone for academic research?

- Methodological Answer : Verify local controlled-substance laws (e.g., Minnesota H.F. No.600 lists it as a regulated compound) . Obtain DEA or equivalent approvals for procurement and storage. Maintain detailed usage logs to demonstrate compliance with diversion prevention protocols.

Q. What synthetic routes yield 4'-Chloro-alpha-pyrrolidinopropiophenone with high purity?

- Methodological Answer : Opt for Friedel-Crafts acylation using 4-chloropropiophenone and pyrrolidine in anhydrous dichloromethane. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization (ethanol/water) or column chromatography (gradient elution) to remove unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding studies involving 4'-Chloro-alpha-pyrrolidinopropiophenone?

- Methodological Answer : Divergent results often arise from assay variability (e.g., heterologous receptor expression vs. computational models). Conduct a meta-analysis comparing studies using standardized metrics (e.g., EC50, binding affinity). For example, Saito et al. (2009) used multi-receptor agonistic profiling, while Haddad et al. (2008b) relied on hybrid computational-wet lab models . Validate findings via cross-referencing with structural analogs (e.g., 4'-methyl derivatives) to isolate substituent effects.

Q. What computational frameworks predict the pharmacokinetic behavior of 4'-Chloro-alpha-pyrrolidinopropiophenone?

- Methodological Answer : Apply QSAR models using descriptors like logP, polar surface area, and H-bond acceptors. Molecular dynamics simulations (e.g., GROMACS) can predict blood-brain barrier permeability. Validate predictions against in vitro Caco-2 cell assays or rodent pharmacokinetic studies .

Q. How do methodological differences in sample preparation affect the reproducibility of neuropharmacological assays?

- Methodological Answer : Variability in solvent choice (e.g., DMSO vs. saline), pH adjustment, or temperature control can alter compound solubility and receptor interactions. Standardize protocols using the ARRIVE guidelines . For example, pre-incubate samples at 37°C for 30 minutes to mimic physiological conditions .

Q. What strategies optimize the synthesis of isotopically labeled 4'-Chloro-alpha-pyrrolidinopropiophenone for tracer studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.